![molecular formula C35H58N2+2 B14279374 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene CAS No. 156953-87-6](/img/structure/B14279374.png)
1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,18-Diazoniatricyclo[3031114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include cyclization reactions, functional group transformations, and purification processes. Detailed synthetic routes would require access to specific research articles or patents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Detailed information would require experimental data from scientific studies.
Aplicaciones Científicas De Investigación
1,18-Diazoniatricyclo[3031
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Possible applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed mechanisms would require experimental studies and data.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene may include other tricyclic organic molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of diazonia groups, which may confer unique reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
156953-87-6 |
|---|---|
Fórmula molecular |
C35H58N2+2 |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
1,18-diazoniatricyclo[30.3.1.114,18]heptatriaconta-1(35),14(37),15,17,32(36),33-hexaene |
InChI |
InChI=1S/C35H58N2/c1-2-6-10-14-18-24-34-26-22-31-37(32-34)29-21-17-13-9-5-3-7-11-15-19-25-35-27-23-30-36(33-35)28-20-16-12-8-4-1/h22-23,26-27,30-33H,1-21,24-25,28-29H2/q+2 |
Clave InChI |
UBHWHOTUTGGLGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC2=C[N+](=CC=C2)CCCCCCCCCCCCC3=C[N+](=CC=C3)CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


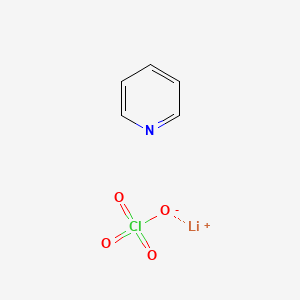

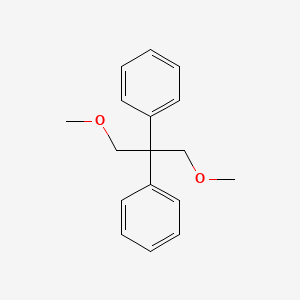
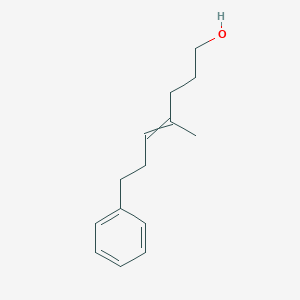
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
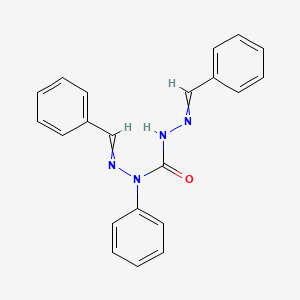

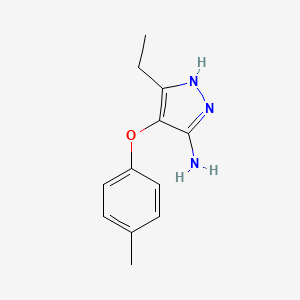
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
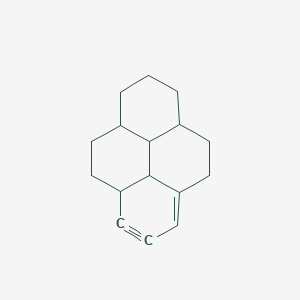
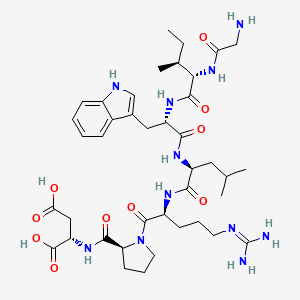

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)

